3,5-dichloro-N-(1-cyanocyclobutyl)benzamide
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Description
“3,5-dichloro-N-(1-cyanocyclobutyl)benzamide” is a chemical compound . It is a powder with a molecular weight of 200.24 . The IUPAC name for this compound is N-(1-cyanocyclobutyl)benzamide .
Synthesis Analysis
The synthesis of similar benzamide derivatives has been reported in the literature . A common method involves the reaction of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reaction is typically carried out in N,N’-dimethylformamide solution at 60 °C .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and similar compounds have been studied . The reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride in N,N’-dimethylformamide solution at 60 °C afford a series of dichlorobenzamide derivatives .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 200.24 . The compound is stored at room temperature .Safety and Hazards
The safety information for “3,5-dichloro-N-(1-cyanocyclobutyl)benzamide” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3,5-dichloro-N-(1-cyanocyclobutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-4-8(5-10(14)6-9)11(17)16-12(7-15)2-1-3-12/h4-6H,1-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYVSZQRNFGBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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